N2-Trityl-Valsartan Benzyl Ester
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Overview
Description
N2-Trityl-Valsartan Benzyl Ester is a synthetic compound with the molecular formula C50H49N5O3 and a molecular weight of 767.96 . It is an off-white solid that is soluble in chloroform and ethyl acetate. This compound is primarily used as an intermediate in the synthesis of valsartan, an antihypertensive drug .
Preparation Methods
The synthesis of N2-Trityl-Valsartan Benzyl Ester involves multiple steps. One common method starts with the treatment of N-[2′-cyanobiphenyl-4-yl)methyl]-N-valeryl-(L)-valine benzyl ester with tributyltin azide to give valsartan benzyl ester . The key step in the synthesis involves the formation of the tetrazole ring, which is catalyzed by a Lewis acid . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N2-Trityl-Valsartan Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide.
Hydrolysis: Acidic or basic conditions can hydrolyze the ester group to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2-Trityl-Valsartan Benzyl Ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-Trityl-Valsartan Benzyl Ester is closely related to that of valsartan. Valsartan is an angiotensin II receptor blocker that selectively binds to the angiotensin receptor 1 (AT1), preventing angiotensin II from exerting its hypertensive effects . This leads to reduced blood pressure, lower aldosterone levels, reduced cardiac activity, and increased excretion of sodium . The compound’s molecular targets include the AT1 receptor and pathways involved in the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
N2-Trityl-Valsartan Benzyl Ester can be compared with other similar compounds, such as:
Valsartan: The parent compound used in antihypertensive therapy.
Telmisartan: Another angiotensin II receptor blocker with a similar mechanism of action.
Candesartan: A compound with a similar structure and therapeutic use.
Losartan: An angiotensin II receptor blocker used for similar indications.
This compound is unique due to its specific use as an intermediate in the synthesis of valsartan and its role in impurity profiling .
Properties
Molecular Formula |
C50H49N5O3 |
---|---|
Molecular Weight |
768.0 g/mol |
IUPAC Name |
benzyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C50H49N5O3/c1-4-5-30-46(56)54(47(37(2)3)49(57)58-36-39-20-10-6-11-21-39)35-38-31-33-40(34-32-38)44-28-18-19-29-45(44)48-51-53-55(52-48)50(41-22-12-7-13-23-41,42-24-14-8-15-25-42)43-26-16-9-17-27-43/h6-29,31-34,37,47H,4-5,30,35-36H2,1-3H3/t47-/m0/s1 |
InChI Key |
OIPOLXQMMUTULK-MFERNQICSA-N |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[C@@H](C(C)C)C(=O)OCC7=CC=CC=C7 |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(C(C)C)C(=O)OCC7=CC=CC=C7 |
Origin of Product |
United States |
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